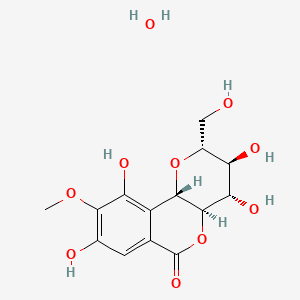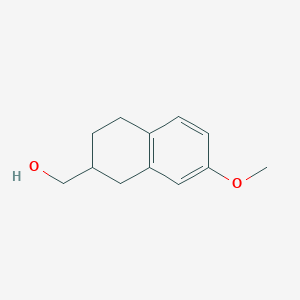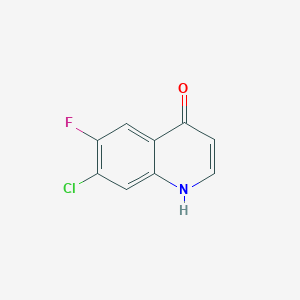
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Descripción general
Descripción
The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” belongs to a class of compounds known as organoboranes . These compounds are characterized by a boron atom bonded to an organic group. In this case, the boron atom is part of a dioxaborolane ring, which is bonded to a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring attached to a dioxaborolane ring. The dioxaborolane ring would be substituted with four methyl groups .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, this compound is likely to be a solid at room temperature . It may have a high boiling point and low vapor pressure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and DFT Studies : This compound is used as a raw material for various chemical syntheses. For instance, its derivatives have been synthesized and characterized, with their structures confirmed using spectroscopic techniques like FT-IR, NMR, and MS, and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations are used to validate these structures (Liao et al., 2022).
Crystal Structure and DFT Study : Another study focused on a derivative synthesized through a nucleophilic substitution reaction. Its structure was also confirmed through various spectroscopic methods and X-ray diffraction. DFT studies provided insights into the molecular structure, electrostatic potential, and frontier molecular orbitals, revealing detailed molecular characteristics and conformations (Yang et al., 2021).
Applications in Medicinal Chemistry
- Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib. The synthesis process of such intermediates is explored, showcasing its importance in the pharmaceutical industry (Kong et al., 2016).
Use in Polymer Chemistry
Semiconducting Polymers : It has been utilized in the synthesis of donor–acceptor copolymers, particularly in the field of polymer chemistry. This application demonstrates its role in developing materials with specific electronic properties, such as semiconducting polymers (Kawashima et al., 2013).
Luminescent Properties : This compound is also significant in the synthesis of fluorene copolymers, which exhibit luminescent properties. Such polymers have potential applications in optoelectronics and photonics (Cheon et al., 2005).
High-Molecular-Weight Conjugated Polymers : Its use extends to the synthesis of high-molecular-weight conjugated polycarbazoles. These polymers, which show significant optical and electrochemical properties, can be applied in various technological fields (Fu & Bo, 2005).
Mecanismo De Acción
Target of Action
Similar compounds are known to be involved in borylation reactions .
Mode of Action
Compounds with similar structures have been used in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It’s known that similar compounds participate in borylation reactions, which are crucial in organic synthesis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLOIDOKWUESNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
844501-71-9, 1086111-17-2 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



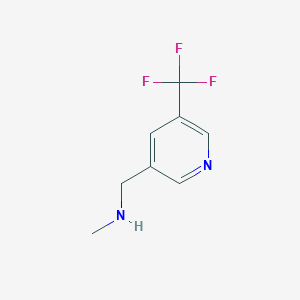
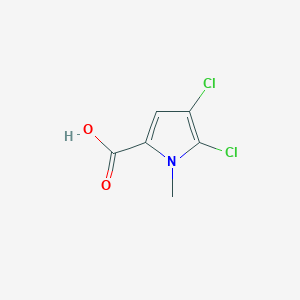
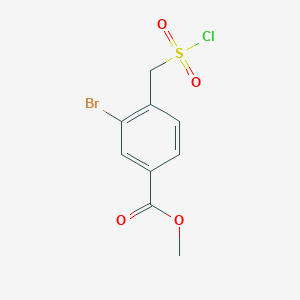


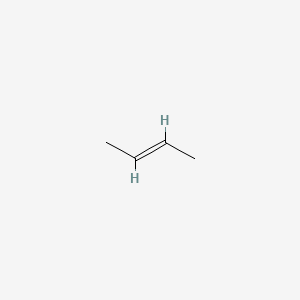
![(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone](/img/structure/B3417488.png)

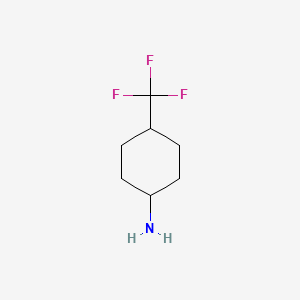
![3-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3417513.png)
